5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
This compound belongs to the 1,2,3-triazole carboxylic acid family, characterized by a triazole core substituted with a methyl group at position 5 and a 2-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation. Its carboxylic acid moiety provides hydrogen-bonding capacity, critical for target binding .
Properties
Molecular Formula |
C11H8F3N3O2 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)16-17(15-6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19) |
InChI Key |
LQEQCZISAHVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most efficient route, adapted from a patented method, involves the cyclization of 2-(trifluoromethyl)phenyl azide with a β-ketoester bearing a methyl group (e.g., methyl acetoacetate) under basic conditions. The reaction proceeds via nucleophilic attack of the azide on the β-ketoester, followed by cyclization and elimination of ethanol to form the triazole ring.
Key Steps :
-
Azide Preparation : 2-(Trifluoromethyl)aniline is diazotized with sodium nitrite and HCl, followed by treatment with sodium azide to yield 2-(trifluoromethyl)phenyl azide.
-
Cyclization : The azide reacts with methyl acetoacetate (β-ketoester) in aqueous ethanol (3:1 v/v) at 80°C for 16 hours in the presence of K₂CO₃.
-
Work-Up : The crude product is extracted with ethyl acetate, and the aqueous phase is acidified with HCl to precipitate the carboxylic acid.
Optimization of Reaction Conditions
Yield : 30–95%, depending on azide purity and stoichiometry.
Industrial Scalability
The process is scalable to 100 g batches using continuous flow reactors, which improve mixing and thermal control. Post-synthesis purification involves simple filtration and vacuum drying, avoiding chromatographic methods.
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position participates in classical acid-driven reactions:
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters:
-
Reagents : Methanol, ethanol, or propargyl alcohol with H₂SO₄ or DCC/DMAP.
-
Conditions : Reflux in toluene or THF (60–80°C, 6–12 hours).
-
Example Product : Methyl 5-methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate.
Amidation
Coupling with amines forms amides, often used in drug discovery:
-
Reagents : EDCl/HOBt or thionyl chloride (to generate acyl chloride intermediates).
-
Conditions : Room temperature to 50°C in DMF or dichloromethane.
-
Example Product : 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
-
Conditions : Heating (>150°C) or Cu(I) catalysis in DMSO.
-
Product : 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole.
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits both aromatic and dipolar characteristics:
Electrophilic Substitution
-
Reagents : NBS (N-bromosuccinimide) or Cl₂ gas with FeCl₃.
-
Conditions : Acetic acid, 80°C, 4 hours.
-
Example Product : 5-Bromo derivative.
Nucleophilic Aromatic Substitution
Electron-deficient triazoles undergo substitution at activated positions:
-
Reagents : Alkoxides or amines.
-
Example Reaction : Replacement of bromide (from halogenation) with methoxide to form 5-methoxy derivatives.
Trifluoromethyl Group Transformations
The -CF₃ groups are generally inert but can influence electronic effects:
Hydrolysis Resistance
Unlike methyl groups, -CF₃ resists hydrolysis under acidic/basic conditions, ensuring stability in biological environments.
Directed Metalation
The -CF₃ group directs lithiation at adjacent positions for further functionalization:
-
Reagents : LDA (lithium diisopropylamide) at -78°C.
-
Example Product : 3-Lithio intermediate, quenched with electrophiles (e.g., CO₂).
Cross-Coupling Reactions
The triazole ring can act as a directing group in metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O, 100°C, 12h | Biaryl derivatives at the phenyl ring |
| Sonogashira | CuI/PdCl₂ | Et₃N, 70°C, 8h | Alkyne-functionalized triazoles |
Supramolecular Interactions
The compound forms hydrogen bonds via its carboxylic acid and triazole N-atoms, enabling crystal engineering:
-
Hydrogen Bonding : Carboxylic acid dimers and N–H···O interactions stabilize crystal lattices .
-
Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺) through triazole nitrogen and carboxylate oxygen.
Biological Activity Modulation
Derivatization impacts pharmacological properties:
-
Ester Derivatives : Enhanced membrane permeability (logP increased by 1–2 units) .
-
Amide Derivatives : Improved target-binding affinity (IC₅₀ values in µM range for enzyme inhibition).
This compound’s multifunctional reactivity makes it a versatile scaffold in drug design and materials science. Further studies on regioselective modifications and catalytic systems could expand its synthetic utility.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. For instance, triazole derivatives can be synthesized via cycloaddition reactions involving azides and alkynes. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its efficacy against various cancer cell lines. For example, it demonstrated significant growth inhibition in human tumor cells with mean GI50 values indicating potent antitumor activity .
The National Cancer Institute (NCI) protocols have been employed to assess its anticancer properties, revealing promising results in inhibiting cell proliferation across multiple cancer types. The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown notable antimicrobial activity against various bacterial strains. Studies indicate that compounds within the triazole family exhibit significant inhibition against pathogens such as E. coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its improved membrane permeability and antibacterial efficacy .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring or substituents can significantly influence biological activity. For instance, variations in the substitution pattern on the phenyl ring can enhance selectivity and potency against specific cancer cell lines or bacterial strains .
Case Study 1: Anticancer Efficacy
In a recent investigation, this compound was tested against a panel of cancer cell lines including OVCAR-8 (ovarian cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial activity of this compound against Mycobacterium smegmatis and other resistant strains. Results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its applicability in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings and Implications
Electronic Effects :
- The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to methyl or phenyl analogs, improving stability but reducing aqueous solubility .
- Pyridinyl substituents (CID 125449355) introduce basic nitrogen, enabling unique binding modes via H-bonding .
Regiochemistry :
- Positional isomers (e.g., PI-17721 vs. target compound) exhibit distinct pharmacological profiles due to altered spatial arrangements .
Dichlorophenyl substitution () increases lipophilicity, favoring membrane permeability but risking toxicity .
Synthetic Considerations :
- Trifluoromethyl groups require specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity and cost .
Biological Activity
5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is often associated with significant biological activity. Its structure can be represented as follows:
Where:
- : Carbon atoms in the structure
- : Hydrogen atoms
- : Fluorine atoms (trifluoromethyl group)
- : Nitrogen atoms in the triazole ring
- : Oxygen atoms in the carboxylic acid group
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar to other triazole derivatives, this compound may inhibit specific protein kinases involved in cell signaling pathways, thus affecting cell proliferation and survival.
- Antimicrobial Activity : The presence of the triazole ring is known to enhance the antimicrobial properties against various pathogens. Studies have shown that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that compounds with a triazole backbone can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions with cellular targets remain an area for further exploration.
Biological Activity Data
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of triazole derivatives, this compound demonstrated significant activity against HMEC-1 cells with an IC50 of 9.6 μM. This suggests that the compound could be a candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various triazoles found that this compound exhibited potent antibacterial activity against S. aureus with an MIC comparable to standard antibiotics such as norfloxacin . This highlights its potential application in treating bacterial infections.
Q & A
Basic: What are the standard synthetic routes for 5-Methyl-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid?
Answer:
The triazole core is typically synthesized via cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, to form the 1,2,3-triazole ring. Subsequent functionalization involves introducing the trifluoromethylphenyl group and methyl substituent. For example:
- Triazole formation : React acetylene derivatives with azides under thermal or catalytic conditions (e.g., copper-catalyzed click chemistry).
- Carboxylic acid introduction : Hydrolysis of ester precursors under acidic or basic conditions.
- Trifluoromethylphenyl coupling : Suzuki-Miyaura cross-coupling with a boronic acid derivative of 2-(trifluoromethyl)phenyl can be employed .
A reflux method using acetic acid and sodium acetate (as in indole-carboxylic acid synthesis) may facilitate intermediate coupling steps .
Basic: How is the compound characterized structurally after synthesis?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm molecular geometry and substituent positions. This is critical for resolving steric effects from the trifluoromethyl group .
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent integration. ¹⁹F NMR is essential for confirming trifluoromethyl group integrity.
- Chromatography : HPLC or LC-MS to assess purity, particularly to detect byproducts from incomplete coupling reactions .
Advanced: How can reaction yields be optimized for introducing the trifluoromethyl group under steric hindrance?
Answer:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands that mitigate steric effects (e.g., bulky phosphines) improve coupling efficiency.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.
- Temperature control : Stepwise heating (80–120°C) prevents decomposition of heat-sensitive intermediates.
- Computational pre-screening : Density Functional Theory (DFT) calculations predict transition-state energies to identify favorable reaction pathways .
Advanced: How should researchers address contradictory crystallographic data, such as twinning or low-resolution diffraction?
Answer:
- Software tools : SHELXL’s TWIN and BASF commands can model twinned crystals, while the HKLF5 format refines data with overlapping reflections .
- Validation metrics : Cross-check residual density maps and R-factors (e.g., Rint < 0.05 for high-quality data).
- Data collection : Use synchrotron radiation for low-resolution crystals to improve signal-to-noise ratios.
Advanced: What computational methods predict the compound’s bioactivity or interaction with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., enzymes or receptors). Parameterize force fields to account for the electronegativity of the trifluoromethyl group.
- Pharmacophore modeling : Identify key interaction sites (e.g., hydrogen bonding via the carboxylic acid group) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales using AMBER or GROMACS.
Basic: What are the key stability considerations for this compound during storage?
Answer:
- Moisture sensitivity : The carboxylic acid group is hygroscopic; store under inert gas (N₂/Ar) in desiccators.
- Light sensitivity : The trifluoromethylphenyl group may degrade under UV; use amber vials.
- Temperature : Long-term storage at –20°C prevents thermal decomposition.
Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
- Heteronuclear correlation : 2D experiments (HSQC, HMBC) clarify scalar couplings between fluorine and adjacent protons.
- DFT-NMR comparison : Calculate theoretical chemical shifts (Gaussian09) and compare with experimental data .
Basic: What are the recommended purification techniques for intermediates?
Answer:
- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals of carboxylic acid derivatives .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar intermediates.
- Acid-base extraction : Isolate the carboxylic acid by adjusting pH to precipitate the compound from aqueous solution.
Advanced: How to design a SAR study for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing methyl with ethyl or halogens) to assess steric/electronic effects.
- Trifluoromethyl replacement : Compare bioactivity with –CF₃ vs. –CH₃ or –Cl groups.
- Triazole ring substitution : Test 1,2,3-triazole vs. 1,2,4-triazole isomers for target selectivity .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Answer:
- UPLC-MS/MS : Achieve ppb-level sensitivity for detecting azide byproducts or unreacted intermediates.
- ICP-OES : Monitor residual metal catalysts (e.g., Pd, Cu) from coupling reactions.
- TGA-DSC : Assess thermal stability and decomposition profiles for storage safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
